molecular formula C39H81AlO3 B13756332 1-Tridecanol, aluminum salt CAS No. 22758-82-3

1-Tridecanol, aluminum salt

Cat. No.: B13756332
CAS No.: 22758-82-3
M. Wt: 625.0 g/mol
InChI Key: MZCNZAMRLITBNK-UHFFFAOYSA-N
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Description

1-Tridecanol, aluminum salt is a useful research compound. Its molecular formula is C39H81AlO3 and its molecular weight is 625.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

22758-82-3

Molecular Formula

C39H81AlO3

Molecular Weight

625.0 g/mol

IUPAC Name

aluminum;tridecan-1-olate

InChI

InChI=1S/3C13H27O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h3*2-13H2,1H3;/q3*-1;+3

InChI Key

MZCNZAMRLITBNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].[Al+3]

Related CAS

112-70-9 (Parent)

Origin of Product

United States

Hydrolysis:the First Step is the Hydrolysis of the Aluminum Alkoxide Upon the Addition of Water. in This Reaction, the Alkoxide Groups Or, Where R is Tridecyl in This Case Are Replaced by Hydroxyl Groups Oh .

Al(OR)₃ + H₂O → Al(OR)₂(OH) + ROH

This reaction can proceed stepwise until all three alkoxide groups are replaced:

Al(OR)₂(OH) + H₂O → Al(OR)(OH)₂ + ROH Al(OR)(OH)₂ + H₂O → Al(OH)₃ + ROH

The rate of hydrolysis is highly sensitive to factors such as the water-to-alkoxide ratio, temperature, pH, and the steric bulk of the alkoxide group. The long tridecyl chains of aluminum tridecanoxide would be expected to decrease the hydrolysis rate due to steric hindrance compared to smaller alkoxides.

Condensation:following Hydrolysis, the Resulting Hydroxylated Aluminum Species Undergo Condensation Reactions to Form a Three Dimensional Network. This Process Involves the Elimination of a Small Molecule, Either Water Oxolation or Alcohol Alcoxolation , to Form Stable Aluminum Oxygen Aluminum Al O Al Bridges.

Oxolation (Water elimination): (OR)₂Al-OH + HO-Al(OR)₂ → (OR)₂Al-O-Al(OR)₂ + H₂O

Alcoxolation (Alcohol elimination): (OR)₂Al-OR + HO-Al(OR)₂ → (OR)₂Al-O-Al(OR)₂ + ROH

These condensation reactions continue, leading to the formation of larger oligomeric and polymeric species. As the network grows and extends throughout the liquid medium, it leads to a significant increase in viscosity and the eventual formation of a gel—a solid network encapsulating the solvent phase. Subsequent drying and heat treatment (calcination) of the gel removes the solvent and organic residues, yielding solid alumina (B75360). The properties of the final alumina material are heavily dependent on the control of the hydrolysis and condensation rates during the initial sol-gel process.

StageReaction TypeReactantsProducts
Initiation HydrolysisAl(OR)₃ + H₂OAl(OR)ₓ(OH)ᵧ + ROH
Propagation Condensation (Oxolation)Two Al-OH groupsAl-O-Al bridge + H₂O
Propagation Condensation (Alcoxolation)An Al-OH and an Al-OR groupAl-O-Al bridge + ROH
Termination GelationPolymeric speciesContinuous 3D Al-O-Al Network

Mechanistic Studies of Aluminum Alkoxide Formation Processes

Spectroscopic Methodologies for Structural Determination

Spectroscopic methods are central to elucidating the complex structures of aluminum alkoxides like aluminum tridecanoxide. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide detailed information on atomic connectivity, chemical environment, and bonding characteristics.

NMR spectroscopy is a powerful, non-destructive technique for probing the structure of aluminum alkoxides in both solution and solid states. By analyzing various nuclei (¹H, ¹³C, ²⁷Al), it is possible to characterize the tridecanoxide ligand, determine the coordination state of the aluminum atom, and study dynamic molecular processes.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to confirm the structure and integrity of the organic tridecanoxide ligand bound to the aluminum center. The chemical shifts provide information about the electronic environment of each nucleus.

In a typical ¹H NMR spectrum of the tridecanoxide moiety, the protons on the long alkyl chain produce characteristic signals. The terminal methyl (CH₃) protons appear as a triplet at the most upfield position. The protons of the methylene (B1212753) (CH₂) groups in the main chain overlap to form a broad multiplet. The methylene protons alpha to the oxygen atom (-CH₂-O-Al) are the most deshielded due to the electronegativity of the oxygen and appear as a distinct downfield triplet.

Similarly, ¹³C NMR spectroscopy provides a distinct signal for each non-equivalent carbon atom. libretexts.org The spectrum is generally simpler and covers a wider chemical shift range than the ¹H spectrum. oregonstate.edu Key signals include the terminal methyl carbon, the cluster of signals from the main alkyl chain carbons, and the significantly downfield-shifted signal of the carbon atom directly bonded to the oxygen (-CH₂-O-Al).

Interactive Data Table: Typical NMR Chemical Shifts for the 1-Tridecanoxide Ligand Note: Chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and the specific oligomeric structure.

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
CH₃-~0.88~14.1Triplet (t)
-(CH₂)₁₀-~1.26~22.7 - 31.9Multiplet (m)
-CH₂-CH₂-O-~1.58~25.7Multiplet (m)
-CH₂-O-Al~3.64~62.5Triplet (t)

Aluminum-27 (²⁷Al) NMR is a critical technique for directly probing the environment of the aluminum nucleus. pnnl.gov Although ²⁷Al is a quadrupolar nucleus (spin I = 5/2), which can lead to broad signals, high-field magnets and magic-angle spinning (MAS) techniques in solid-state NMR can provide well-resolved spectra. pnnl.govnih.gov The isotropic chemical shift of the ²⁷Al nucleus is highly sensitive to its coordination number.

This allows for the differentiation of aluminum atoms in various coordination states within the oligomeric structures of aluminum tridecanoxide. Aluminum alkoxides commonly feature four-coordinate (tetrahedral), five-coordinate (pentahedral), and six-coordinate (octahedral) aluminum centers, which correspond to distinct chemical shift ranges in the ²⁷Al NMR spectrum. researchgate.netmdpi.com For instance, tetrahedral aluminum is the most deshielded and appears furthest downfield, while octahedral aluminum is the most shielded and appears furthest upfield. mdpi.com

Interactive Data Table: Correlation of ²⁷Al NMR Chemical Shift with Aluminum Coordination State

Coordination NumberGeometryTypical Chemical Shift (δ) Range (ppm)
4Tetrahedral (AlO₄)+50 to +80
5Pentahedral (AlO₅)+25 to +45
6Octahedral (AlO₆)-10 to +20

Aluminum alkoxides, including aluminum tridecanoxide, are often not static structures but exist as a dynamic equilibrium of different oligomers. Furthermore, within a single oligomer, the alkoxide ligands can undergo rapid exchange between terminal and bridging positions. This dynamic process is known as fluxional behavior. ilpi.com

Variable-temperature (VT) NMR spectroscopy is the primary tool for investigating these dynamic processes. researchgate.netlibretexts.org At low temperatures, the exchange rate is slow on the NMR timescale, and distinct signals for the chemically inequivalent environments (e.g., bridging vs. terminal ligands) can be observed. As the temperature is increased, the rate of exchange increases. This causes the distinct NMR signals to broaden, move closer together, and eventually merge into a single, sharp, time-averaged signal at a point known as the coalescence temperature. libretexts.org By analyzing the line shapes of the NMR signals over a range of temperatures, it is possible to calculate the kinetic and thermodynamic parameters for the exchange process, such as the activation energy (ΔG‡). libretexts.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying functional groups and characterizing the nature of chemical bonds within aluminum tridecanoxide.

The mid-IR spectrum is dominated by the vibrations of the organic ligand. Strong bands corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations appear in the 1350-1470 cm⁻¹ range.

The most critical vibrations for characterizing the aluminum alkoxide structure are the Al-O stretching modes. These typically occur in the far-infrared region of the spectrum, generally between 500 and 700 cm⁻¹. The exact frequency of these vibrations is sensitive to the coordination environment of the aluminum and whether the alkoxide group is in a terminal or bridging position. Bridging Al-O-Al bonds are typically observed at lower frequencies compared to terminal Al-O bonds.

Interactive Data Table: Key Vibrational Frequencies for Aluminum Tridecanoxide Characterization

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
C-H Stretch (Alkyl)2850 - 2960IR, Raman
C-H Bend (Alkyl)1350 - 1470IR, Raman
C-O Stretch1000 - 1150IR, Raman
Al-O Stretch (Terminal)600 - 700IR, Raman
Al-O Stretch (Bridging)500 - 600IR, Raman

Vibrational spectroscopy, particularly IR spectroscopy, is an invaluable tool for monitoring the hydrolysis and subsequent condensation of aluminum alkoxides in real-time. researchgate.net The process involves the reaction of the alkoxide with water, leading to the formation of aluminum hydroxide (B78521) species and eventually aluminum oxides.

This transformation can be followed by observing specific changes in the IR spectrum:

Disappearance of Alkoxide Bands: As hydrolysis proceeds, the intensity of the Al-O-C stretching bands (around 1000-1150 cm⁻¹) and the Al-O stretching bands (500-700 cm⁻¹) will decrease.

Appearance of Hydroxyl Bands: Concurrently, a broad and intense absorption band will appear in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of associated hydroxyl groups in the resulting aluminum hydroxide intermediates (e.g., Al(OR)₂(OH)). researchgate.netmdpi.com

Formation of Al-O-Al Networks: As condensation occurs, where hydroxyl groups react to form water and an Al-O-Al linkage, changes in the far-IR region can indicate the formation of an aluminum oxide network. researchgate.net

By tracking the relative intensities of these key vibrational bands over time, the kinetics of the hydrolysis and condensation reactions can be studied, providing insight into the formation of alumina-based materials from aluminum tridecanoxide precursors.

Mass Spectrometry for Molecular Weight and Oligomer Identification

Mass spectrometry (MS) is an indispensable tool for the gas-phase characterization of aluminum alkoxides, providing direct evidence of their molecular weight and oligomeric states. nih.gov Metal alkoxides exhibit a strong tendency to form clusters and oligomers, and techniques like Electron Ionization (EI) mass spectrometry have been successfully used to assess the degree of association. nih.govresearchgate.net

For analogous compounds such as aluminum isopropoxide, mass spectrometry has shown that the vapor phase consists predominantly of tetrameric species, with minor amounts of trimers and dimers also possible. researchgate.net The analysis of fragmentation patterns provides further structural information. For instance, the tetrameric molecular ion of aluminum isopropoxide is observed to lose an isopropoxy radical or undergo successive losses of a methyl radical and an acetaldehyde (B116499) molecule. researchgate.net

In the context of aluminum tridecanoxide, mass spectrometry would be employed to:

Determine Molecular Weight: Confirm the mass of the monomeric unit and identify the masses of various oligomeric species (dimers, trimers, etc.) present in the vapor phase. nih.govelectrochem.org

Identify Oligomers: The strong tendency of aluminum alkoxides to form clusters via oxo-bridges means that species like dimers ([Al(OC₁₃H₂₇)₃]₂) and trimers are likely to be detected. nih.govresearchgate.net

Analyze Fragmentation: Studying the fragmentation pathways can offer insights into the bonding and structure of the oligomers. The cleavage of the long tridecyl chains and the loss of alkoxy radicals would be expected fragmentation pathways.

Table 1: Application of Mass Spectrometry to Aluminum Alkoxide Analysis

Analytical Goal Information Obtained Typical Ion Species for an Al(OR)₃ Compound
Molecular Weight Determination Mass of monomeric and oligomeric species [Al(OR)₃]⁺, [[Al(OR)₃]₂]⁺, [[Al(OR)₃]₃]⁺
Oligomer Identification Degree of association in the gas phase Detection of dimers, trimers, and tetramers
Structural Analysis Bonding strength and arrangement from fragmentation [Al(OR)₂(OR-R')]⁺, [Al₂(OR)₅]⁺

Diffraction Techniques for Solid-State Structure Analysis

Diffraction techniques are paramount for understanding the arrangement of atoms and molecules in the solid state, providing detailed information on crystallinity and long-range order.

X-ray Diffraction (XRD) is the definitive method for determining the crystalline structure of materials. For aluminum alkoxides, single-crystal XRD can establish the precise molecular structure of oligomers, including bond lengths, bond angles, and the coordination environment of the aluminum atoms. electrochem.org Studies on various aluminum alkoxide complexes have revealed structures such as oxygen-bridged dimers with five-coordinate aluminum centers. electrochem.org

Powder XRD is used to analyze polycrystalline solids and can:

Identify Crystalline Phases: Differentiate between crystalline and amorphous (non-crystalline) forms of aluminum tridecanoxide or its derivatives like alumina (B75360). researchgate.netarizona.edu

Determine Crystal Structure: For crystalline materials, the diffraction pattern is a fingerprint that can be used to identify the crystal system (e.g., monoclinic, triclinic) and unit cell parameters. rice.edu

Assess Purity: The presence of sharp peaks indicates crystallinity, while broad humps suggest amorphous material or very small crystallites. researchgate.net

Table 2: Information Derived from X-ray Diffraction of Aluminum Alkoxides

XRD Technique Sample Type Key Findings
Single-Crystal XRD Single crystals Precise molecular structure, bond lengths/angles, coordination number
Powder XRD (pXRD) Powders, thin films Phase identification, crystallinity assessment, unit cell parameters

While XRD probes atomic-scale periodicity, Small-Angle X-ray Scattering (SAXS) provides structural information on a larger length scale, typically from 1 to 100 nanometers. malvernpanalytical.com This makes it ideal for characterizing the nanostructure of materials derived from aluminum tridecanoxide precursors, such as mesoporous alumina. researchgate.net SAXS is a powerful tool for analyzing features like nanoparticles, pores, and other nanoscale inhomogeneities. rigaku.comresearchgate.net

Key applications of SAXS in this context include:

Particle Size and Shape Analysis: SAXS can determine the average size, size distribution, and shape of nanoparticles formed during the sol-gel process. tandfonline.comnih.gov Modeling of SAXS data for other metal alkoxides has suggested the formation of elongated particles resulting from the agglomeration of smaller primary particles. tandfonline.com

Structural Evolution: It can be used in situ to monitor the structural evolution during processes like hydrolysis and condensation of the alkoxide precursor. frontiersin.org

Advanced Microscopy for Morphological and Elemental Analysis (Relevant to derived materials)

Advanced microscopy techniques are essential for visualizing the physical form and determining the elemental composition of materials synthesized from aluminum tridecanoxide.

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to study the surface topography and morphology of materials. worldscientific.com For materials derived from aluminum alkoxide precursors, such as alumina powders or films, SEM provides direct visualization of micro and nanostructural features. researchgate.net

SEM analysis can reveal:

Particle Morphology: The shape and size of particles can be directly observed, showing whether they are spherical, plate-like, or irregular agglomerates. researchgate.netresearchgate.net

Surface Texture: The technique can identify surface features such as smoothness, roughness, cracks, or voids in films or coatings. worldscientific.com

Microstructure: In consolidated materials, SEM can show the grain structure, porosity, and distribution of different phases.

Often integrated with an SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a technique for elemental analysis. spark904.nl An electron beam strikes the sample, causing atoms to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for compositional analysis. mat-tech.comyoutube.com

When analyzing materials derived from aluminum tridecanoxide, EDX is used to:

Confirm Elemental Composition: EDX spectra will show distinct peaks corresponding to aluminum and oxygen, confirming the formation of alumina. researchgate.netresearchgate.net

Qualitative and Quantitative Analysis: The technique can identify the elements present and provide their relative concentrations (quantitative analysis). spark904.nlnih.gov

Elemental Mapping: EDX can generate maps showing the spatial distribution of elements on the sample's surface, which is useful for assessing the homogeneity of the derived material. acs.org

Table 3: Summary of Microscopy and Spectroscopy Techniques for Derived Materials

Technique Information Provided Application Example
SEM Surface topography, particle size and shape Imaging alumina nanoparticles to reveal spherical morphology and agglomeration
EDX Elemental composition and distribution Confirming the presence of Al and O in a sample and mapping their uniform distribution

Surface Science Methodologies for Supported Aluminum Alkoxides

The catalytic and material science applications of aluminum alkoxides often involve their deposition on high-surface-area supports. crimsonpublishers.comcrimsonpublishers.com Understanding the interaction between the alkoxide and the support surface is crucial for controlling the properties of the final material. Surface science techniques provide invaluable insights into the morphology, dispersion, and chemical nature of the supported species. purdue.eduuu.nl

Nitrogen physisorption at 77 K is a standard and powerful technique for characterizing the textural properties of porous materials, which are often used as supports for aluminum alkoxides. clays.orgresearchgate.net This method allows for the determination of key parameters such as the specific surface area, pore volume, and pore size distribution of the support material. mdpi.com

The technique relies on the physical adsorption of nitrogen gas onto the surface of the material as a function of relative pressure. The resulting isotherm provides a wealth of information about the pore structure. clays.org For mesoporous materials, which are ideal supports for bulky molecules like aluminum tridecanoxide, the isotherm typically exhibits a Type IV or V shape according to the IUPAC classification, characterized by a hysteresis loop. researchgate.netacs.org

The analysis of the N₂ physisorption isotherm can be broken down into several key regions:

Low Relative Pressure Region (P/P₀ < 0.05): Adsorption in this region is primarily due to the filling of micropores and monolayer formation on the mesopore walls.

Monolayer-Multilayer Adsorption Region (0.05 < P/P₀ < 0.35): The Brunauer-Emmett-Teller (BET) equation is applied in this range to calculate the specific surface area of the support material.

Capillary Condensation Region (P/P₀ > 0.4): In this region, nitrogen condenses within the mesopores, and the shape of the isotherm and the associated hysteresis loop provide information about the pore size, shape, and connectivity. doi.org The Barrett-Joyner-Halenda (BJH) method is commonly used to calculate the pore size distribution from the desorption branch of the isotherm. mdpi.com

A typical dataset obtained from N₂ physisorption analysis of a mesoporous silica (B1680970) support suitable for aluminum tridecanoxide is presented in the interactive table below.

ParameterValueUnit
BET Surface Area850m²/g
Total Pore Volume1.25cm³/g
Average Pore Diameter (BJH)6.5nm

The data reveals a high surface area and a large pore volume, which are desirable characteristics for achieving a high dispersion of the aluminum alkoxide on the support. The average pore diameter in the mesoporous range is suitable for accommodating the relatively large aluminum tridecanoxide molecules.

Coordination Chemistry and Molecular Architectures of Aluminum Tridecanoxide

Oligomerization and Polymerization Tendencies of Aluminum Alkoxides

Aluminum alkoxides, with the general formula Al(OR)₃, are classic examples of molecules that undergo self-association to form oligomeric structures. This phenomenon arises from the Lewis acidic nature of the central aluminum atom, which seeks to expand its coordination sphere, typically to four, five, or six. The oxygen atoms of the alkoxide ligands are electron-rich and readily form dative bonds to adjacent aluminum centers, acting as bridging ligands (μ-OR). This results in the formation of Al-O-Al linkages.

The degree of oligomerization in aluminum alkoxides is highly dependent on the steric bulk of the alkyl group. While direct structural elucidation of aluminum tridecanoxide is not widely reported, its behavior can be inferred from well-studied analogues like aluminum isopropoxide.

Dimeric Structures: With very bulky alkyl groups, such as the tert-butoxide group, aluminum alkoxides typically form dimeric structures, [(t-BuO)₂Al(μ-O-t-Bu)]₂. wikipedia.org In these dimers, two aluminum atoms are bridged by two alkoxide groups, forming a four-membered Al₂O₂ ring. Each aluminum atom achieves a coordination number of four (tetracoordinate).

Trimeric and Tetrameric Structures: For less sterically hindered alkoxides like aluminum isopropoxide, higher degrees of aggregation are common. In non-coordinating solvents, it exists as a mixture of trimeric and tetrameric forms. acs.org The tetrameric form, Al₄(μ-O-i-Pr)₁₂, has a particularly stable and well-characterized structure where a central aluminum atom is octahedrally coordinated to six bridging isopropoxide groups. wikipedia.orgwikiwand.comstackexchange.com The three peripheral aluminum atoms are each tetrahedrally coordinated. wikipedia.orgwikiwand.comstackexchange.com Theoretical studies on aluminum isopropoxide have explored the energetics and structures of its monomeric, dimeric, and trimeric forms, highlighting the stability gained through the formation of four-membered Al-O rings with pentacoordinated bridging and tetracoordinated aluminum atoms. acs.orgresearchgate.net

Polymeric Structures: With small, unbranched alkyl groups like ethoxide, aluminum alkoxides can form even larger oligomeric or linear polymeric species. nih.gov

Given the long C₁₃ chain of the tridecanoxide ligand, significant steric hindrance would be expected. This would likely limit the degree of oligomerization for aluminum tridecanoxide, making dimeric or trimeric structures more probable than the tetrameric or higher polymeric forms seen with smaller alkoxides.

The primary factor governing the extent of oligomerization is the steric demand of the alkoxide ligand. nih.gov A greater steric bulk around the aluminum center hinders the approach of other monomer units, favoring lower aggregation states. The length and branching of the alkyl chain are critical determinants.

Alkoxide LigandTypical Oligomeric StateCoordination of AluminumSteric Hindrance
Ethoxide (-OCH₂CH₃)Polymeric/Oligomeric4, 6Low
Isopropoxide (-OCH(CH₃)₂)Trimeric & Tetrameric4, 6Moderate
tert-Butoxide (-OC(CH₃)₃)Dimeric4High
Tridecanoxide (-(CH₂)₁₂CH₃) Likely Dimeric or Trimeric Likely 4, 5 High

The relationship is clear: as the alkyl chain's size and branching increase, the degree of oligomerization decreases. nih.gov The long, flexible tridecyl chain, while not as branched as a tert-butyl group at the alpha-carbon, would create a sterically crowded environment around the aluminum center, making it difficult to form the compact, highly symmetric tetramer found with aluminum isopropoxide.

Internally Coordinated Aluminum Alkoxide Complexes

An alternative way for the aluminum center to satisfy its Lewis acidity is through intramolecular coordination. This occurs when the alkoxide ligand itself contains a donor functional group, such as an ether, ketone, or amine, that can coordinate to the aluminum atom. This creates a chelate effect, leading to stable, often monomeric, complexes.

The use of donor-functionalized alcohols in the synthesis of aluminum alkoxides can lead to dramatic structural changes. rsc.orgresearchgate.net For instance, an alkoxide with a strategically placed ether oxygen can form a five- or six-membered chelate ring with the aluminum atom. This internal coordination effectively blocks a site that would otherwise be used for intermolecular oligomerization.

The stability of these complexes is enhanced by the chelate effect, where the formation of a ring structure is entropically more favorable than the association of separate molecules. Studies on aluminum alkoxides derived from donor-functionalized alcohols show that the presence of an internal Lewis base terminus can lead to the formation of stable, monomeric, four-coordinate chelate complexes instead of five-coordinate dimers. rsc.orgresearchgate.net The character of the donor-functionalized ligand dictates the accessibility of the aluminum's coordination site to external molecules. researchgate.net Research on alumina (B75360) prepared from an aluminum alkoxide with a donor-functionalized group demonstrated that these intramolecular interactions significantly influence the properties of the resulting material. researchgate.net

Formation of Heterometallic and Bimetallic Alkoxide Complexes

Aluminum alkoxides can react with alkoxides or other compounds of different metals to form heterometallic or bimetallic complexes. In these structures, two or more different metal centers are linked together by bridging alkoxide ligands. These compounds are often used as single-source precursors for the synthesis of mixed-metal oxides. ijnrd.org

The synthesis of these complexes can be achieved through various routes, including metathesis reactions. ijnrd.org For example, reacting aluminum alkoxides with other metal chlorides or alkoxides can yield complex structures where Al-O-M bridges are formed (M = another metal). A number of heterometallic zirconium alkoxides have been synthesized, and while a structurally characterized Al-Zr complex containing only oxygen-based ligands was elusive for some time, the complex Al₂Zr₂(OEt)₁₀(acac)₄ has been reported. nih.govacs.org Similarly, heterometallic 3d–4f alkoxide clusters have been synthesized through the direct reaction of lanthanide metals with transition metal chlorides in an alcohol solvent, which acts as the ligand precursor. acs.orgnih.gov These structures often feature complex cores with multiple metal atoms held together by a network of bridging oxo- and alkoxide ligands.

Ligand Exchange Reactions and the Influence of Donor Molecules

The aluminum-oxygen bonds in alkoxides are labile and can undergo ligand exchange reactions. acs.orglibretexts.org This reactivity allows for the substitution of one alkoxide group for another (transesterification) or for a different type of ligand entirely. The rate and equilibrium of these exchanges are influenced by factors such as the relative acidity of the incoming alcohol and the steric properties of the ligands involved. acs.org

Furthermore, as Lewis acids, aluminum alkoxide oligomers can be broken down or modified by the addition of external Lewis bases (donor molecules). These donor molecules coordinate to the aluminum centers, often leading to the formation of Lewis acid-base adducts. rsc.orgresearchgate.net This interaction can reduce the degree of oligomerization by satisfying the coordination requirements of the aluminum atoms, making them less likely to seek bridging interactions with other alkoxide units.

Common donor molecules include ethers (like tetrahydrofuran, THF), amines (like pyridine), and phosphines. The interaction can range from weak adduct formation to complete de-aggregation of the oligomeric cluster. For example, some aluminum complexes readily coordinate THF to form corresponding adducts. nih.gov The formation of these adducts alters the electronic and steric environment of the aluminum center, which in turn influences its reactivity in subsequent chemical transformations.

Donor Molecule TypeExampleInteraction with Aluminum Center
EthersTetrahydrofuran (THF)Forms a coordinate bond with Al, can lead to de-oligomerization.
AminesPyridineStronger donation than ethers, can displace bridging alkoxides.
PhosphinesTrimethylphosphine (PMe₃)Forms stable adducts, modifying the Lewis acidity of Al.
AlcoholsIsopropanol (B130326)Can participate in ligand exchange or form adducts. nih.gov

The study of these interactions is crucial for controlling the structure and reactivity of aluminum alkoxides in various applications, from catalysis to materials science. rsc.org

Solvation Effects on Aluminum Coordination States in Solution

The molecular architecture of aluminum tridecanoxide in the solid state is influenced by the strong tendency of aluminum to achieve higher coordination numbers through the formation of alkoxo-bridged oligomers. In solution, this structural landscape becomes even more dynamic, with the solvent playing a crucial role in modulating the coordination state of the aluminum centers. The solvation effects are primarily dictated by the solvent's polarity and its ability to act as a Lewis base, coordinating to the Lewis acidic aluminum atoms. This interaction can lead to the partial or complete disruption of the oligomeric structures and the formation of new solvated species with different coordination geometries.

The coordination number of aluminum in alkoxide complexes in solution typically ranges from four to six, with tetrahedral (four-coordinate), trigonal bipyramidal (five-coordinate), and octahedral (six-coordinate) geometries being the most common. The equilibrium between these coordination states is highly dependent on the solvent environment.

In non-polar, non-coordinating solvents such as hydrocarbons, the oligomeric structure of aluminum alkoxides, like the tridecanoxide, is expected to be largely retained. The primary interactions are van der Waals forces between the solvent and the long alkyl chains of the tridecanol (B155529) ligands. In such environments, the aluminum atoms maintain their coordination numbers as observed in the solid-state oligomers, which are often a mix of four- and five-coordinate, or four- and six-coordinate aluminum centers, depending on the steric bulk of the alkoxide groups.

Conversely, in polar, coordinating solvents, significant changes in the coordination sphere of the aluminum atoms are anticipated. Solvents with strong donor properties, such as ethers (e.g., tetrahydrofuran, THF) or alcohols, can directly coordinate to the aluminum centers. This coordination can lead to the cleavage of bridging alkoxide bonds within the oligomer, resulting in the formation of smaller oligomers or even monomeric species. For instance, a coordinating solvent can occupy a vacant coordination site on an aluminum atom, leading to an increase in its coordination number. It has been observed in studies of various aluminum alkoxides that the solvent can significantly influence the equilibrium between different coordination states. For example, in methanol, aluminum methoxide (B1231860) predominantly features tetrahedral aluminum, while in ethanol, aluminum ethoxide favors an octahedral geometry. This highlights the subtle interplay between the solvent's steric and electronic properties and the resulting coordination environment of the aluminum center.

The dynamic equilibrium between different coordination states in solution can be represented as follows:

[Al(OR)₃]ₙ + xS ⇌ [Al(OR)₃(S)ₓ]ₙ' + (n-n')/m [Al(OR)₃]ₘ

where 'S' represents a solvent molecule, and 'n' and 'n'' are the degrees of oligomerization.

²⁷Al NMR spectroscopy is a powerful tool for probing the coordination state of aluminum in solution. Different coordination numbers give rise to distinct chemical shifts in the ²⁷Al NMR spectrum. Generally, the chemical shift ranges for different aluminum coordination states in alkoxide systems are as follows:

Octahedral (6-coordinate): δ = 0 to -40 ppm

Pentacoordinate (5-coordinate): δ = 30 to 40 ppm

Tetrahedral (4-coordinate): δ = 60 to 80 ppm

By analyzing the ²⁷Al NMR spectra of aluminum tridecanoxide in various solvents, it is possible to determine the predominant coordination states and how they are influenced by the solvent's properties.

The following interactive data table summarizes the expected influence of different solvent types on the coordination states of aluminum in a generic aluminum alkoxide like aluminum tridecanoxide, based on general principles observed in the literature for analogous compounds.

Solvent TypeExample SolventExpected Predominant Aluminum Coordination State(s)Expected Degree of Oligomerization
Non-polar, Non-coordinatingToluene (B28343), HexaneTetrahedral (4), Pentacoordinate (5), Octahedral (6) within oligomersHigh (e.g., trimers, tetramers)
Polar, Aprotic, CoordinatingTetrahydrofuran (THF)Pentacoordinate (5), Octahedral (6)Reduced
Polar, Protic, CoordinatingEthanol, MethanolOctahedral (6)Low (monomers or small oligomers)

Note: The data in this table is based on general trends observed for aluminum alkoxides and serves as a predictive framework for aluminum tridecanoxide in the absence of specific experimental data.

Reaction Mechanisms and Catalytic Pathways Involving Aluminum Alkoxides

Catalytic Activity in Ring-Opening Polymerization (ROP)

Aluminum complexes are widely targeted as catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters due to their low cost, low toxicity, and high abundance. hw.ac.uk They have demonstrated significant potential in producing biodegradable aliphatic polyesters like polylactide (PLA) and poly(ε-caprolactone) (PCL) from their respective cyclic monomers. ed.ac.uksemanticscholar.org

The generally accepted mechanism for ROP of lactones initiated by metal alkoxides is the coordination-insertion mechanism. nih.gov For aluminum alkoxides, this process begins with the coordination of the carbonyl oxygen of the lactone monomer to the Lewis acidic aluminum center of the catalyst. This coordination activates the monomer by increasing the electrophilicity of its carbonyl carbon.

Following coordination, the nucleophilic alkoxide group on the aluminum catalyst attacks the activated carbonyl carbon of the monomer. This step leads to the cleavage of the acyl-oxygen bond of the cyclic ester, thus opening the ring. The alkoxide from the catalyst becomes the initiating group of the new polymer chain, forming an aluminum-alkoxide bond with the newly opened monomer unit. This entire sequence effectively inserts the monomer into the aluminum-alkoxide bond. nih.gov The process then continues as new monomer units coordinate and insert, propagating the polymer chain.

While this is the established mechanism for catalysts like aluminum isopropoxide, specific studies detailing the initiation of lactone polymerization by 1-Tridecanol (B166897), aluminum salt, are not available.

For instance, the modification of the pendant donor arm in amine-bis(phenolate) supported aluminum complexes can alter the coordination sphere of the aluminum center, which in turn affects the catalyst's activity and the stereoregularity of the resulting polylactide. ed.ac.uk Kinetic studies on aluminum complexes with P-bridged biphenolate ligands have shown that varying the substituents on the phosphorus atom can lead to a profound enhancement in reactivity. nih.gov Specifically, an aluminum methyl complex with a tert-butyl substituent on the phosphorus catalyzed the ROP of rac-lactide at a rate 23.6 times faster than a similar complex without the phosphoryl group. nih.gov

No research has been found that specifically investigates the role of the tridecyl group in 1-Tridecanol, aluminum salt, on ROP activity.

Kinetic studies of lactone polymerization initiated by aluminum alkoxides provide insight into the reaction mechanism and catalyst performance. For many well-behaved systems, the polymerization proceeds in a living or controlled manner. This is characterized by a linear relationship between the polymer's molecular weight and the monomer-to-initiator ratio, as well as narrow molecular weight distributions (polydispersity index, PDI), often close to 1.0. semanticscholar.org

For example, aluminum complexes supported by 8-anilide-5,6,7-trihydroquinoline ligands, in the presence of benzyl (B1604629) alcohol, have been shown to initiate the ROP of ε-caprolactone and rac-lactide in a living/controlled fashion. semanticscholar.org Similarly, certain aluminum-based amine-bis(phenolate) complexes are excellent mediators for the ROP of rac-lactide, yielding polymers with excellent correlation between theoretical and calculated molecular weights and narrow PDIs. ed.ac.uk However, factors such as temperature and solvent can affect the level of control. ed.ac.uk

The table below illustrates typical kinetic data from ROP studies using various aluminum catalysts, though none of these include this compound.

Catalyst SystemMonomer[M]/[Al] RatioConversion (%)Mn (calc)Mn (obs)PDI
Al4 / BnOHrac-LA250:1:11002.862.501.23
Al5 / BnOHrac-LA250:1:11002.832.431.24
Al2 / BnOHε-CL250:1:1992.832.591.12
Al2 / 5 BnOHε-CL250:1:5980.510.541.07
Data sourced from studies on aluminum complexes supported by 8-anilide-5,6,7-trihydroquinoline ligands. semanticscholar.org This data is illustrative of aluminum alkoxide catalysis in general and does not represent the specific compound this compound.

Hydride Transfer Reactions

Hydride transfer is a fundamental step in many reduction reactions. Aluminum alkoxides are classic reagents for catalyzing the transfer of a hydride from a donor molecule (typically an alcohol) to an acceptor (such as a ketone or aldehyde).

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for reducing aldehydes and ketones to their corresponding alcohols using an aluminum alkoxide catalyst, commonly aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol (B130326). alfa-chemistry.comthermofisher.com The reaction is highly regarded for its mild conditions, low cost, and excellent selectivity, as it typically does not reduce other functional groups like carbon-carbon double bonds, esters, or nitro groups. alfa-chemistry.comthermofisher.com

The reaction mechanism involves the coordination of the carbonyl substrate to the aluminum alkoxide. This is followed by a hydride transfer from the α-carbon of an alkoxide ligand to the carbonyl carbon of the substrate through a six-membered cyclic transition state. alfa-chemistry.comorganic-chemistry.org The sacrificial alcohol, usually used in large excess, serves to regenerate the active aluminum alkoxide catalyst and shift the reaction equilibrium toward the formation of the desired alcohol product. thermofisher.com The acetone (B3395972) formed from the oxidation of isopropanol can often be removed by distillation to further drive the reaction. organic-chemistry.org

There are no specific examples in the literature of this compound, being used as a catalyst for MPV reductions.

The key step in the MPV reduction is the intramolecular hydride transfer within the aluminum coordination sphere. The process begins with the formation of a complex between the aluminum alkoxide and the carbonyl compound. alfa-chemistry.com This coordination to the Lewis acidic aluminum center activates the carbonyl group, making it more susceptible to nucleophilic attack. alfa-chemistry.com

The transfer of the hydride ion occurs from the alkoxide ligand (e.g., isopropoxide) to the carbonyl carbon via a pericyclic, six-membered ring transition state. organic-chemistry.org This concerted step results in the reduction of the substrate to a new aluminum alkoxide and the oxidation of the original ligand to a ketone (e.g., acetone). The final step involves an alcoholysis reaction where the sacrificial alcohol (e.g., isopropanol) displaces the newly formed alcohol product from the aluminum center, thereby regenerating the catalyst for the next cycle. alfa-chemistry.com Each step in this catalytic cycle is reversible. The reverse reaction is known as the Oppenauer oxidation. thermofisher.com

While this mechanism is well-established for simple aluminum alkoxides, investigations specifically employing this compound, to study the hydrogen transfer process have not been reported.

Oppenauer Oxidation as a Reverse Process

The reaction mechanism proceeds through a well-defined, six-membered cyclic transition state. ed.ac.ukbohrium.com The key steps are:

Coordination: The aluminum alkoxide catalyst, such as aluminum tridecanoxide, coordinates with the secondary alcohol substrate. ed.ac.uksemanticscholar.org This initial step may involve an exchange where the alcohol substrate displaces one of the alkoxide ligands on the aluminum center to form a new aluminum alkoxide intermediate. youtube.com

Complex Formation: The hydride acceptor (e.g., acetone) then coordinates to the aluminum atom of this intermediate complex. bohrium.com

Hydride Transfer: The crucial step is the transfer of a hydride ion (H⁻) from the α-carbon of the substrate alcohol to the carbonyl carbon of the acceptor ketone. ed.ac.uksemanticscholar.org This transfer occurs through a concerted, six-membered transition state involving the aluminum atom, the oxygen from the alcohol, the α-carbon of the alcohol, the oxygen from the ketone, the carbonyl carbon of the ketone, and the hydride ion being transferred. bohrium.com

Product Release: Following the hydride shift, the newly formed ketone product and the reduced alcohol (derived from the ketone acceptor) are released, regenerating the aluminum alkoxide catalyst to continue the cycle. ed.ac.uk

This method is particularly valuable for the oxidation of sensitive substrates, such as steroids and terpenoids, because it avoids the harsh conditions and strong oxidizing agents used in other oxidation methods. bohrium.comnih.gov The reaction is highly chemoselective for secondary alcohols; primary alcohols are oxidized much more slowly and are prone to side reactions like aldol (B89426) condensation. bohrium.comsemanticscholar.org

ComponentRole in Oppenauer Oxidation
Substrate (Secondary Alcohol) The molecule to be oxidized; acts as the hydride donor.
Aluminum Alkoxide Catalyst Lewis acid that coordinates both the alcohol and the oxidant, facilitating the hydride transfer. ed.ac.uk
Oxidant (Ketone) Hydride acceptor that is reduced in the process (e.g., acetone is reduced to isopropanol). bohrium.com
Solvent Typically a non-polar, anhydrous solvent like toluene (B28343) or benzene. ed.ac.uk

Role in Other Organic Transformations

Aluminum alkoxides, including 1-tridecanol aluminum salt, are versatile catalysts that play a crucial role in various organic reactions beyond oxidation. Their function is primarily centered on their Lewis acidic nature, which allows them to activate carbonyl groups and facilitate key bond-forming events.

Hydroboration Reactions

The term "hydroboration" most commonly refers to the addition of a boron-hydride bond across a double or triple bond, a reaction pioneered by Herbert C. Brown. While this classic reaction does not involve aluminum alkoxides, there is a distinct class of reactions known as aluminum-catalyzed hydroboration. In these reactions, the active catalytic species are typically aluminum hydrides, not aluminum alkoxides. ed.ac.uksemanticscholar.org

Research has shown that aluminum hydride species can catalyze the addition of borane (B79455) reagents, such as pinacolborane (HBpin), to unsaturated substrates like alkynes and alkenes. ed.ac.ukbohrium.com The proposed mechanism for this process does not directly involve an aluminum alkoxide but centers on an aluminum hydride catalyst in a cycle:

Hydroalumination: The active aluminum hydride catalyst (H-AlR₂) adds across the unsaturated bond (e.g., an alkyne) to form an alkenyl aluminum species. ed.ac.uk

σ-Bond Metathesis: The resulting organoaluminum intermediate reacts with a borane reagent (HBpin). ed.ac.uk This step involves the transfer of the alkenyl group to the boron atom and the transfer of a hydride from the borane back to the aluminum center.

Catalyst Regeneration: This metathesis step releases the desired vinyl boronate ester product and regenerates the aluminum hydride catalyst, allowing the cycle to continue. ed.ac.uk

While aluminum tridecanoxide is not the direct catalyst in this cycle, related aluminum compounds such as trialkylaluminums can serve as pre-catalysts. ed.ac.uk These pre-catalysts can react with the borane reagent (HBpin), which acts as a stoichiometric hydride source, to generate the active aluminum hydride species in situ. ed.ac.uk Therefore, the role of aluminum compounds in this transformation is to provide the catalytically active hydride species, which is distinct from the Lewis acid catalysis seen in the Oppenauer and Tishchenko reactions.

Reaction Mechanisms of Hydrolysis and Condensation for Alumina (B75360) Precursors

Aluminum alkoxides, such as 1-tridecanol aluminum salt, are widely used as molecular precursors in the sol-gel process for synthesizing high-purity aluminum oxide (alumina, Al₂O₃). The sol-gel method involves the transformation of a colloidal solution (sol) into a gel-like network. This transformation is governed by two fundamental reaction mechanisms: hydrolysis and condensation.

Applications in Advanced Synthesis and Materials Science Research

Precursors for Advanced Inorganic Materials

Aluminum carboxylates, as a class of compounds, are widely utilized as precursors for the synthesis of a variety of advanced inorganic materials. The organic component can be thermally removed at relatively low temperatures, yielding high-purity metal oxides with controlled morphologies and properties.

Synthesis of High-Purity Alumina (B75360) and Boehmite

1-Tridecanol (B166897), aluminum salt can serve as a precursor for the synthesis of high-purity alumina (Al₂O₃) and boehmite (γ-AlOOH). The thermal decomposition of aluminum carboxylates provides a reliable route to these materials. The process typically involves heating the aluminum salt in a controlled atmosphere to burn off the organic ligands, leaving behind the aluminum oxide.

The synthesis of γ-Al₂O₃ from aluminum carboxylate precursors has been shown to be an effective method. For instance, the thermolysis of carboxylate-alumoxanes, which are derived from the reaction of boehmite with carboxylic acids, yields alumina. This suggests that 1-Tridecanol, aluminum salt, upon thermal treatment, would decompose to form alumina. The long tridecanol (B155529) chains would combust, leaving a residue of aluminum oxide. The characteristics of the final alumina product, such as particle size and surface area, would be influenced by the decomposition conditions.

Boehmite, a critical precursor for various forms of activated alumina, can also be synthesized using aluminum-containing starting materials. While direct synthesis from this compound is not explicitly detailed in the literature, the general principles of aluminum chemistry suggest its feasibility as a precursor in hydrothermal or sol-gel processes designed to produce boehmite.

Table 1: Typical Conditions for Thermal Decomposition of Aluminum Carboxylates

Parameter Condition Resulting Material
Temperature 400-800 °C γ-Alumina
Atmosphere Air or Inert Gas High-purity alumina
Heating Rate Controlled (e.g., 5-10 °C/min) Fine-tuned particle morphology

Fabrication of Mixed Metal Oxide Materials and Ceramics

Mixed metal oxides and ceramics are materials composed of two or more different metal cations and oxygen. These materials often exhibit unique electronic, magnetic, and catalytic properties. Aluminum carboxylates, including by extension this compound, are valuable precursors for the fabrication of these complex oxides.

The use of metal carboxylates allows for the intimate mixing of different metal ions at the molecular level in a common solvent or during the initial synthesis of the precursor. Upon thermal treatment, this homogeneous mixture of metal carboxylates decomposes to form a mixed metal oxide with a uniform distribution of the constituent metals. This approach can prevent the phase segregation that can occur when physically mixing individual metal oxides. For example, metal-exchanged carboxylato-alumoxanes can be subjected to thermolysis to produce doped aluminas and binary or ternary metal aluminum oxide compounds.

This method is particularly advantageous for creating complex ceramic materials where precise stoichiometric control is crucial for achieving the desired properties.

Sol-Gel Processing for Nanomaterial Synthesis

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, particularly metal oxides, from a chemical solution which acts as the precursor for an integrated network (or gel) of discrete particles or network polymers. Aluminum soaps, a category that includes this compound, are known for their gelling properties in hydrocarbon solvents. This characteristic makes them suitable for use in non-aqueous sol-gel routes for the synthesis of nanomaterials.

In a typical sol-gel process involving an aluminum carboxylate, the compound would be dissolved or dispersed in a suitable solvent. Hydrolysis and condensation reactions, often initiated by the addition of a controlled amount of water or other reagents, would lead to the formation of a sol—a colloidal suspension of solid particles in a liquid. With further reaction or changes in conditions (e.g., temperature, pH), the sol particles link together to form a three-dimensional network, resulting in a gel.

Subsequent drying and calcination of the gel remove the solvent and organic components, yielding a solid material with a porous nanostructure. The properties of the final nanomaterial, such as pore size, surface area, and particle size, can be tailored by controlling the parameters of the sol-gel process, including the nature of the precursor, the solvent, the temperature, and the pH. The long organic chains of this compound could also act as a template or pore-forming agent during the gelation and subsequent thermal treatment, influencing the final porosity of the alumina nanomaterial.

Table 2: Key Parameters in Sol-Gel Synthesis of Alumina Nanoparticles

Parameter Influence on Final Product
Precursor Concentration Affects particle size and gelation time
Solvent Type Influences hydrolysis/condensation rates and gel structure
Water-to-Precursor Ratio Controls the extent of hydrolysis and network formation
pH / Catalyst Affects the rates of hydrolysis and condensation reactions
Aging and Drying Conditions Determines the final porosity and surface area

Catalysis in Polymer Science

Aluminum compounds have a long and significant history in the field of polymer science, most notably as components of Ziegler-Natta catalysts. While specific data on this compound is not prevalent, its identity as an aluminum carboxylate allows for an understanding of its potential roles in polymerization catalysis.

Controlled Polymerization Processes

Controlled polymerization techniques are a class of methods that allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and specific architectures. Aluminum complexes are known to act as catalysts or co-catalysts in various controlled polymerization reactions, including ring-opening polymerization and coordination polymerization.

Development of Heterogenized and Immobilized Catalytic Systems

Heterogenization of homogeneous catalysts involves anchoring them to a solid support, which facilitates catalyst separation from the reaction products and enhances catalyst stability and reusability. The resulting materials are known as heterogenized or immobilized catalytic systems.

Given its nature as an aluminum soap with long hydrocarbon chains, this compound could potentially be used in the development of such systems in several ways. The aluminum oxide derived from the thermal decomposition of this compound can serve as a solid support for catalytically active species. Alumina is a widely used catalyst support due to its high surface area, thermal stability, and tunable surface acidity.

Furthermore, the long organic chains of the tridecanoate ligand could be functionalized to directly bind with a homogeneous catalyst, thereby immobilizing it. Alternatively, the aluminum salt itself could be deposited onto a pre-existing support material, creating a modified surface with Lewis acidic aluminum sites that can participate in catalysis or act as anchoring points for other catalytic molecules.

Strategies for Grafting Aluminum Alkoxides onto Supports

The immobilization of aluminum alkoxides, such as this compound, onto solid supports is a key strategy for developing robust heterogeneous catalysts. The primary method employed is the grafting technique, which involves a chemical reaction between the alkoxide and the surface of an oxide support that is rich in hydroxyl (-OH) groups chim.itcrimsonpublishers.comcrimsonpublishers.com. This process anchors the aluminum species to the support via a strong oxygen bond, releasing an alcohol molecule as a byproduct chim.it. The effectiveness and outcome of the grafting process are dependent on a variety of strategic choices and reaction parameters.

A systematic approach to grafting involves careful consideration of the chemical properties of both the aluminum alkoxide and the solid support chim.it. The surfaces of common oxide supports like silica (B1680970) (SiO2) and alumina (Al2O3) possess different types and densities of hydroxyl groups, which affects their reactivity crimsonpublishers.comcrimsonpublishers.com. For instance, the hydroxyls on a silica surface are generally more uniform and possess a moderately acidic character crimsonpublishers.comcrimsonpublishers.com.

The selection of the solvent is a critical strategic decision. The reaction can be performed using the alkoxide in its pure form or dissolved in a suitable solvent crimsonpublishers.comcrimsonpublishers.com. The choice between a polar or apolar solvent can significantly influence the reaction equilibrium and the quantitative success of the grafting chim.it. For example, when grafting vanadyl tri-isopropoxide, an apolar solvent leads to an almost quantitative reaction, whereas using the parent alcohol (isopropanol) as the solvent is less favorable due to its negative effect on the reaction equilibrium chim.it.

Further strategic control is achieved by manipulating reaction conditions such as temperature, concentration of the alkoxide solution, contact time, and the ratio of the solution volume to the amount of solid support chim.it. These factors allow for fine-tuning the deposition of the aluminum alkoxide, making it possible to achieve either a well-dispersed submonolayer or a complete monolayer on the support's surface chim.it. This flexibility is essential for modifying the chemical character of the support surface while retaining its desirable mechanical, structural, and thermal properties chim.it.

Table 1: Key Strategic Factors in Grafting Aluminum Alkoxides

Factor Description Influence on Grafting
Support Selection Choice of oxide support (e.g., SiO₂, Al₂O₃, MgO). The type, density, and acidity of surface hydroxyl groups determine reactivity and bonding characteristics crimsonpublishers.comcrimsonpublishers.com.
Alkoxide Structure The chemical structure of the aluminum alkoxide used (e.g., isopropoxide, tridecanolate). Steric hindrance and reactivity of the alkoxide group affect the grafting efficiency and the structure of the anchored species researchgate.net.
Solvent System Use of polar, apolar, or no solvent. Affects alkoxide solubility, interaction with the surface, and reaction equilibrium. Apolar solvents often favor quantitative reactions chim.it.
Concentration Concentration of the alkoxide in the solution. Controls the surface coverage, allowing for the formation of submonolayers or full monolayers chim.it.
Temperature The temperature at which the grafting reaction is carried out. Influences reaction kinetics and the final structure of the grafted layer chim.it.

| Post-Grafting Treatment | Steps like steaming or calcination after the initial reaction. | Used to remove residual organic groups and reconstruct the surface, stabilizing the anchored metal oxide chim.it. |

Stability and Activity of Immobilized Catalysts in Research

Research into the immobilization of aluminum alkoxides on supports demonstrates a significant impact on the resulting catalyst's stability and activity, often yielding materials with superior performance compared to their homogeneous counterparts. Heterogenizing molecular catalysts by attaching them to a solid support is a recognized approach to simplify catalyst separation and recovery, and crucially, to prevent catalyst decomposition by inhibiting bimolecular interactions that lead to deactivation rsc.org.

Studies involving aluminum isopropoxide [Al(OiPr)3] have provided detailed insights. When immobilized onto mesoporous supports like SiO₂, TiO₂, and γ-Al₂O₃, the resulting heterogeneous catalysts exhibited excellent activity and high selectivity in H-transfer reduction reactions, closely mirroring the performance of the homogeneous Al(OiPr)3 catalyst rsc.org. The choice of support was found to be critical; Al(OiPr)3 grafted onto SiO₂ showed superior performance over those on γ-Al₂O₃ and TiO₂. This enhanced activity was attributed to the higher surface area and larger pore structure of silica, which facilitated better dispersion of the aluminum alkoxide and improved the accessibility of active sites for the substrates rsc.org.

The stability of these immobilized catalysts is a key area of investigation. Aluminum oxide itself is widely used as a catalyst support in petrochemical industries due to its ability to increase the thermal stability of the active metallic components semanticscholar.orgmdpi.com. For instance, as a support for nickel catalysts in hydrogenation processes, alumina can increase thermal stability up to 600–700 °C semanticscholar.orgmdpi.com. The stability of the immobilized catalyst is also influenced by the strength of the bond between the alkoxide and the support. The grafting process forms a strong Al-O bond with the surface hydroxyl groups, effectively anchoring the catalyst chim.itrsc.org.

Research has also explored modifying the support surface to further enhance catalyst stability and performance. In one study, magnesium oxide (MgO) supports were functionalized before grafting aluminum isopropoxide researchgate.net. The modified heterogenized catalysts showed substantial improvements in activity. Notably, after five reduction cycles, the activity of a catalyst on a modified support (Al–DBB–MgO) showed no obvious change, while another (Al–OTES–MgO) saw its turnover frequency drop by only about 14%, highlighting the enhanced recyclability and stability achieved through immobilization and surface modification rsc.orgresearchgate.net. This demonstrates that immobilization not only can retain the high activity of a homogeneous catalyst but can also significantly improve its operational lifetime and stability rsc.orgresearchgate.net.

Table 2: Research Findings on Immobilized Aluminum Alkoxide Catalysts

Catalyst System Support Material Key Findings on Activity & Stability
Aluminum Isopropoxide SiO₂, TiO₂, γ-Al₂O₃ Exhibited excellent activity and high selectivity, similar to the homogeneous catalyst. The SiO₂ support provided the best performance due to higher surface area and better dispersion rsc.org.
Aluminum Isopropoxide Unmodified MgO Showed catalytic activity for H-transfer reactions researchgate.net.
Aluminum Isopropoxide Modified MgO (OTES-MgO, DBB-MgO) Demonstrated substantially improved activity compared to the unmodified support. The Al-DBB-MgO catalyst showed high stability with no obvious change in activity after 5 cycles rsc.orgresearchgate.net.

Table of Mentioned Compounds

Compound Name Synonym(s)
This compound Aluminum tridecanate
Aluminum isopropoxide Al(OiPr)₃
Silicon dioxide Silica, SiO₂
Aluminum oxide Alumina, Al₂O₃
Titanium dioxide Titania, TiO₂
Magnesium oxide MgO
Vanadyl tri-isopropoxide -

Theoretical and Computational Investigations of Aluminum Alkoxide Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. purdue.edu It has been widely applied to study aluminum alkoxides to understand their reaction mechanisms at a fundamental level. DFT calculations provide valuable information about the geometry of molecules and the energetics of reaction pathways, which are crucial for understanding processes like hydrolysis, condensation, and thermal decomposition. neliti.comresearchgate.net

For instance, DFT has been employed to study the initial stages of aluminum oxide thin-film growth using aluminum alkoxide precursors. nih.gov These studies investigate the adsorption of precursor molecules on surfaces and the subsequent bond-breaking and bond-forming processes. By calculating the energy barriers for different reaction steps, researchers can identify the most probable reaction pathways. nih.govingentaconnect.com DFT studies on model systems, such as aluminum isopropoxide, have explored hydrolysis and polymerization mechanisms, which are fundamental to sol-gel processes for producing alumina (B75360). researchgate.net These computational models can simulate the step-by-step formation of larger oligomeric species from monomeric alkoxide units.

A key strength of DFT is its ability to map out the potential energy surface of a chemical reaction, which includes identifying stable intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction pathway.

DFT calculations have been used to determine the energetic profiles for the reactions of aluminum alkoxides. For example, in the context of atomic layer deposition (ALD), DFT has been used to investigate the initial reaction of dimethylaluminum isopropoxide (DMAI) on a hydrogen-terminated silicon surface. ingentaconnect.com These studies calculate the energy barriers for the breaking of Al-C and Al-O bonds, finding them to be relatively low, which explains the reactivity observed experimentally at low temperatures. nih.govingentaconnect.com By identifying the transition state structures, researchers can understand the precise atomic rearrangements that occur during these critical bond-breaking events.

The table below presents representative data from a DFT study on the reaction of an aluminum alkoxide precursor, illustrating the calculated energy barriers for various bond-breaking events.

Table 1: Calculated Energy Barriers for the First Reaction of Dimethylaluminum Isopropoxide (DMAI) on a Fully H-Terminated Si(001) Surface ingentaconnect.com
Bond BrokenReaction Product on SurfaceBy-productEnergy Barrier (eV)
Al-C-AlCH₃OC₃H₇ (UMAI)CH₄0.22 - 0.35
Al-O-Al(CH₃)₂ (DMA)HOC₃H₇0.31
O-C--0.81
C-C--1.62

This data demonstrates how DFT can quantify the energetic favorability of different reaction pathways, showing in this case that Al-C and Al-O bond cleavage is significantly more likely than C-O or C-C bond cleavage.

Molecular Dynamics Simulations for Solution Behavior and Aggregation

While DFT is excellent for studying specific reaction steps, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of larger systems over longer timescales. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the collective behavior of molecules in solution, including aggregation and self-assembly. rsc.org

For aluminum alkoxides like 1-tridecanol (B166897), aluminum salt, which have long alkyl chains, MD simulations can be particularly insightful for understanding their behavior in solution. These simulations can model how individual molecules interact with each other and with solvent molecules to form aggregates or larger oligomeric structures. This is critical for understanding phenomena like the sol-gel transition, where precursor molecules aggregate to form a continuous network. mdpi.com

MD simulations have been used to study the sol-gel conversion process in aluminum carboxylate systems, which share similarities with alkoxide systems. mdpi.com These simulations can track the evolution of the sol structure, analyze the interaction energies between different components, and predict rheological behavior. mdpi.com For long-chain alkoxides, MD can also elucidate the role of van der Waals interactions between the alkyl chains in driving aggregation and influencing the structure of the resulting material.

Computational Approaches to Understanding Coordination States

The chemical behavior of aluminum alkoxides is largely dictated by the coordination environment of the aluminum atom. Aluminum can adopt various coordination numbers, typically ranging from four to six, leading to the formation of diverse structures such as monomers, dimers, trimers, and tetramers. researchgate.net Computational methods, particularly DFT, are instrumental in determining the preferred coordination states and the relative stability of these different oligomeric forms.

DFT calculations can optimize the geometry of various possible structures and calculate their energies, allowing for the prediction of the most stable form under given conditions. neliti.com For example, studies have shown that aluminum isopropoxide tends to form trimers and tetramers where aluminum atoms are bridged by alkoxide groups, achieving higher coordination numbers. researchgate.net Computational studies can analyze the bond lengths, bond angles, and electronic properties of these different coordination states, providing a detailed picture of the bonding within these aggregates. This understanding is crucial for controlling the reactivity of the alkoxide in processes like polymerization or sol-gel synthesis.

Prediction of Structural Features and Reactivity Trends

A significant advantage of computational chemistry is its predictive power. By systematically studying a series of related molecules, it is possible to identify trends in their structural features and reactivity. For aluminum alkoxides, computational models can predict how changes in the alkyl group (e.g., chain length, branching) will affect the compound's properties. researchgate.net

DFT calculations can be used to derive reactivity descriptors, such as frontier molecular orbital energies (HOMO/LUMO), that correlate with the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov This allows for a rational prediction of how an alkoxide like 1-tridecanol, aluminum salt might react with other reagents. For example, DFT studies on the interaction of aluminum alkoxides with other metal complexes have helped to explain their catalytic activity, revealing that reactivity is linked to favorable Lewis acid-base interactions. researchgate.net

Environmental Transformation Pathways of Aluminum Tridecanoxide Research Focus

Hydrolysis Kinetics and Products in Environmental Media

Aluminum tridecanoxide is expected to hydrolyze rapidly in the presence of water, yielding 1-tridecanol (B166897) and aluminum hydroxide (B78521). epa.gov This reaction is characteristic of aluminum alkoxides and is generally considered to be a rapid process, particularly in environmental media where water is abundant. epa.govacs.org

The hydrolysis reaction can be represented as follows:

Al(OCH₂CH₂(CH₂)₁₀CH₃)₃ + 3H₂O → 3CH₃(CH₂)₁₂OH + Al(OH)₃

This reaction leads to the formation of two distinct substances with their own environmental profiles.

Table 1: Predicted Hydrolysis Products of Aluminum Tridecanoxide in Environmental Media

Initial CompoundHydrolysis Product 1Hydrolysis Product 2
Aluminum Tridecanoxide1-TridecanolAluminum Hydroxide

The kinetics of this hydrolysis are influenced by factors such as water temperature. researchgate.net While specific kinetic data for aluminum tridecanoxide is not available, studies on other aluminum alkoxides show that hydrolysis can be influenced by the temperature of the aqueous medium. researchgate.net

Mechanisms of Degradation under Specific Environmental Conditions

Following hydrolysis, the degradation of aluminum tridecanoxide is effectively the degradation of its hydrolysis products: 1-tridecanol and aluminum hydroxide.

1-Tridecanol: As a long-chain alcohol, 1-tridecanol is expected to be biodegradable. epa.gov The primary mechanism of degradation in the environment is likely to be microbial action in soil and water. Various microorganisms are capable of degrading long-chain alkanes and alcohols. nih.gov The rate of biodegradation will depend on environmental conditions such as the presence of acclimated microbial populations, temperature, and oxygen availability. In soil, long-chain alcohols are also subject to adsorption to organic matter, which can affect their bioavailability for microbial degradation.

Aluminum Hydroxide: Aluminum hydroxide is a naturally occurring mineral and is generally considered to be of low environmental concern. epa.govsantos.com It is largely insoluble in water at neutral pH. santos.com The environmental fate of aluminum hydroxide is primarily governed by its physical transport in soil and sediment. It is not subject to biodegradation. santos.com In acidic environments, aluminum can become more mobile and bioavailable, which can have ecological implications. nih.govresearchgate.net

Table 2: Summary of Degradation Mechanisms for Hydrolysis Products

Hydrolysis ProductPrimary Degradation MechanismKey Environmental Factors
1-TridecanolMicrobial BiodegradationMicrobial population, Temperature, Oxygen
Aluminum HydroxideNot Applicable (Inorganic)pH, Adsorption to soil/sediment

Research into Potential Environmental Fates and Byproducts from an Academic Standpoint

Academic research into the environmental fate of aluminum tridecanoxide would focus on the persistence and potential impacts of its hydrolysis products.

1-Tridecanol: Research would likely investigate the biodegradation pathways of 1-tridecanol in various environmental compartments, such as soil and aquatic systems. Studies on the biodegradation of similar long-chain alcohols have identified various microbial species capable of their degradation. nih.gov The byproducts of aerobic biodegradation would be expected to be carbon dioxide and water. Under anaerobic conditions, the degradation pathway would be more complex, potentially leading to the formation of intermediate fatty acids and eventually methane (B114726) and carbon dioxide.

Aluminum Hydroxide: From an academic standpoint, the environmental fate of the resulting aluminum hydroxide would be considered in the broader context of the environmental cycling of aluminum. nih.gov Research has focused on the mobility and speciation of aluminum in response to environmental changes like acid rain. researchgate.net While aluminum hydroxide itself is of low toxicity, its mobilization in acidic conditions can lead to increased bioavailability of aluminum ions, which can be toxic to aquatic life. researchgate.net

Table 3: Potential Environmental Fates and Research Areas

Hydrolysis ProductPotential Environmental FateAcademic Research Focus
1-TridecanolBiodegradation, Partitioning to soil/sedimentIdentification of degrading microorganisms, Biodegradation kinetics, Ecotoxicity of intermediates
Aluminum HydroxideIncorporation into soil and sedimentAluminum speciation in different pH environments, Bioavailability and ecotoxicity of mobilized aluminum

Future Research Directions and Emerging Paradigms in Aluminum Alkoxide Chemistry

Exploration of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of aluminum alkoxides, including 1-Tridecanol (B166897), aluminum salt, has traditionally been achieved through the reaction of aluminum metal with the corresponding alcohol. While effective, this method can sometimes be slow and require catalysts. Future research is directed towards developing more efficient and selective synthetic pathways.

One promising area is the exploration of alternative aluminum precursors that may offer milder reaction conditions and greater control over the final product's structure. For instance, the use of organoaluminum reagents could provide a more direct and cleaner route to aluminum tridecanolate, minimizing byproducts.

Furthermore, research into catalytic systems for the direct alcoholysis of aluminum is ongoing. The development of highly active and recyclable catalysts could significantly improve the economic and environmental viability of producing long-chain aluminum alkoxides. A key challenge is to achieve high selectivity towards the desired tridecanolate, avoiding the formation of polymeric or oxo-bridged species. gelest.com

Table 1: Comparison of Potential Synthetic Routes for 1-Tridecanol, Aluminum Salt

Synthetic RoutePrecursorsPotential AdvantagesResearch Focus
Direct AlcoholysisAluminum metal, 1-TridecanolCost-effective, readily available precursorsDevelopment of advanced catalysts, optimization of reaction conditions
TransesterificationAluminum isopropoxide, 1-TridecanolMilder conditions, potential for high purityEquilibrium control, removal of byproduct alcohol
Organoaluminum RouteTrialkylaluminum, 1-TridecanolHigh reactivity, clean conversionHandling of pyrophoric reagents, cost of precursors

Design of Next-Generation Catalysts with Tailored Activity

Long-chain aluminum alkoxides have shown potential as components in Ziegler-Natta catalyst systems for olefin polymerization. avestia.comresearchgate.netwikipedia.org The long alkyl chains can influence the solubility and stability of the catalyst complex, as well as the morphology of the resulting polymer. Research in this area is focused on designing next-generation catalysts where the structure of the aluminum alkoxide is precisely tailored to control catalytic activity and polymer properties.

For this compound, its long C13 chain could offer a unique balance of steric hindrance and electronic effects. Systematic studies are needed to understand how this specific chain length impacts polymerization kinetics, monomer selectivity, and the microstructure of the polymer. For example, a study on different aluminum alkyls in Ziegler-Natta polymerization showed that longer alkyl chains, such as in tridodecylaluminium (B75576) (a C12 analogue), can lead to higher polymerization activity compared to shorter-chain analogues like triethylaluminium. avestia.com

Future catalyst design will likely involve the synthesis of well-defined, single-site aluminum tridecanolate complexes. These complexes would allow for a more fundamental understanding of the catalytic mechanism and enable the production of polymers with highly controlled architectures. researchgate.nettaylorandfrancis.com

Development of Advanced Characterization Techniques for In Situ Monitoring

A significant challenge in studying aluminum alkoxide chemistry is the tendency of these compounds to form complex aggregates in solution. Traditional characterization techniques often provide only a static picture of the species present. The development and application of advanced, in situ characterization techniques are crucial for a deeper understanding of the dynamic behavior of this compound in solution and during catalytic processes.

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the coordination environment of the aluminum center and the interactions with other species in the reaction mixture. Advanced nuclear magnetic resonance (NMR) techniques, including two-dimensional methods, can help to elucidate the structure of oligomeric species in solution. researchgate.net

The ability to monitor these systems under reaction conditions will provide invaluable insights into reaction mechanisms, catalyst activation and deactivation pathways, and the role of the long alkyl chain in these processes.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental studies is becoming increasingly important in chemical research. For complex systems like those involving this compound, computational chemistry can provide detailed insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) calculations can be used to model the structure of aluminum tridecanolate monomers and oligomers, predict their spectroscopic properties, and investigate the mechanism of their formation and catalytic activity. nih.govresearchgate.net For example, computational studies can help to understand the subtle electronic and steric effects of the tridecyl group on the reactivity of the aluminum center.

By combining computational predictions with experimental data from spectroscopic and kinetic studies, a more complete and accurate picture of the chemical behavior of this compound can be developed. This integrated approach will be instrumental in the rational design of new catalysts and materials based on this long-chain aluminum alkoxide.

Role of Long-Chain Aluminum Alkoxides in Emerging Technologies

The unique properties of long-chain aluminum alkoxides, such as their solubility in nonpolar solvents and their potential to act as precursors for advanced materials, make them interesting candidates for a range of emerging technologies.

One potential application is in the field of materials science, where aluminum tridecanolate could serve as a precursor for the synthesis of alumina (B75360) (Al2O3) materials with controlled morphology and surface properties. The long organic chain could act as a template or a structure-directing agent during the sol-gel process, leading to novel ceramic materials. gelest.com

Furthermore, the surface-active nature of long-chain metal alkoxides suggests potential applications in areas such as nanoparticle synthesis and surface modification. The tridecyl chains could act as capping agents to control the growth and stability of nanoparticles or to modify the surface properties of materials to enhance their compatibility with organic matrices. The future of aluminum is also tied to its role in sustainable technologies like renewable energy infrastructure and electric vehicles. aluminum.orgyoutube.comweforum.org

Sustainable Chemistry Aspects of Aluminum Alkoxide Research

In line with the principles of green chemistry, future research on this compound will increasingly focus on sustainability. This includes the development of more environmentally friendly synthetic methods that minimize waste and energy consumption. The use of bio-based 1-tridecanol, if it becomes available, could further enhance the green credentials of this compound.

Another important aspect is the development of catalytic processes that are highly efficient and selective, reducing the need for downstream purification steps. The recyclability of aluminum-based catalysts is also a key consideration. aluminum.org Research into immobilizing aluminum tridecanolate catalysts on solid supports could facilitate their separation and reuse, contributing to more sustainable chemical manufacturing. alureport.comsintef.no

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Tridecanol, aluminum salt, and how can reaction efficiency be optimized?

Answer:
The synthesis of this compound typically involves esterification or sulfation of 1-Tridecanol followed by complexation with aluminum ions. A validated approach uses aluminum trichloride (AlCl₃) as a catalyst in dichloromethane solvent under anhydrous conditions . To optimize reaction efficiency:

  • Catalytic System : Use AlCl₃ in stoichiometric ratios (e.g., 1:1 molar ratio of alcohol to catalyst) to minimize side reactions.
  • Solvent Selection : Dichloromethane ensures homogeneity and facilitates aluminum coordination .
  • Post-Reaction Quenching : Introduce a strong base (e.g., NaOH) in aqueous solvent during workup to stabilize the aluminum salt and neutralize residual acid .
  • Yield Quantification : Monitor sulfate or aluminum content via gravimetric analysis (e.g., precipitation as aluminum hydroxide) or inductively coupled plasma mass spectrometry (ICP-MS) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
Key techniques include:

  • FT-IR Spectroscopy : Identify characteristic peaks for aluminum-oxygen bonds (500–700 cm⁻¹) and sulfate ester groups (~1250 cm⁻¹ for S=O stretching) .
  • NMR Spectroscopy : ¹H NMR can confirm alkyl chain integrity (δ 0.8–1.5 ppm for CH₃ and CH₂ groups), while ²⁷Al NMR detects aluminum coordination geometry (e.g., octahedral vs. tetrahedral) .
  • Elemental Analysis : Use ICP-MS or atomic absorption spectroscopy (AAS) to verify aluminum content (theoretical ~8–10% w/w for stoichiometric salts) .
  • Complexometric Titration : Employ lumogallion (a fluorogenic ligand) to quantify aluminum via fluorescence spectroscopy, ensuring detection limits ≤1 ppm .

Advanced: How can researchers reconcile discrepancies in reported thermodynamic properties (e.g., heat capacity) of 1-Tridecanol derivatives?

Answer:
Discrepancies often arise from impurities or measurement conditions. Mitigation strategies include:

  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., 300–380 K for heat capacity studies) using high-purity samples .
  • Data Correlation : Apply the Joback method to predict heat capacities of liquid alcohols, validated for homologous series (e.g., 1-Dodecanol, 1-Tridecanol) .
  • Phase Purity Verification : Use differential scanning calorimetry (DSC) to confirm absence of polymorphic transitions or hydrate formation, which skew thermodynamic data .
  • Reference Standards : Cross-check against NIST Webbook data (e.g., CAS 112-70-9 for 1-Tridecanol) to validate experimental setups .

Advanced: What methodologies ensure accurate detection of trace aluminum contamination in this compound formulations?

Answer:
To achieve parts-per-billion (ppb) sensitivity:

  • Sample Preparation : Use ultrapure solvents (≤0.1 ppb Al) and acid-washed glassware to avoid contamination .
  • Lumogallion Complexation : Form a fluorescent Al³⁺-lumogallion complex in hydrochloric acid (pH ~3.5), with excitation/emission at 470/580 nm .
  • Calibration Standards : Prepare aluminum standard solutions (1 mg/mL stock) with sodium chloride to mimic matrix effects .
  • Validation : Perform spike-and-recovery tests (e.g., 90–110% recovery) and compare to certified reference materials (e.g., JSAC 0301-1) .

Basic: How should researchers design stability studies for this compound under varying environmental conditions?

Answer:

  • Accelerated Aging : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks, monitoring via HPLC or TLC for degradation products .
  • pH Stability : Test solubility and hydrolysis rates in buffers (pH 2–12) to identify decomposition thresholds (e.g., aluminum leaching at pH <4) .
  • Light Sensitivity : Conduct UV-visible spectroscopy pre/post UV exposure (254 nm) to detect photolytic byproducts .

Advanced: What computational methods predict solubility and phase behavior of this compound in mixed solvent systems?

Answer:

  • COSMO-RS Simulations : Model activity coefficients and solubility parameters for alcohol-aluminum salt systems .
  • Yaws Correlation : Apply vapor pressure and solubility datasets from the Yaws Handbook to estimate Henry’s law constants .
  • Experimental Validation : Cross-reference predictions with cloud-point measurements in binary solvents (e.g., water/2-propanol) .

Advanced: How can conflicting data on aluminum salt stoichiometry be resolved in published studies?

Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm stoichiometry (e.g., Al³⁺:sulfate ratios) .
  • Thermogravimetric Analysis (TGA) : Determine hydration states (e.g., bound vs. free water) that alter reported compositions .
  • Ion Chromatography : Quantify sulfate and aluminum ions independently to verify molar ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.